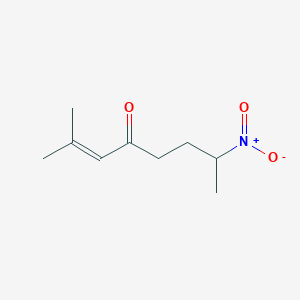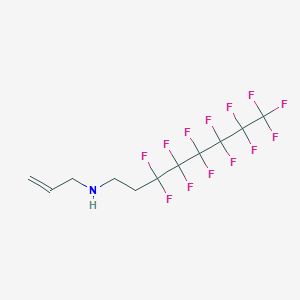
2-(1-Ethoxynonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxynonyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of a phenol group substituted with a 1-ethoxynonyl chain. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxynonyl)phenol typically involves the alkylation of phenol with 1-ethoxynonane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethoxynonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the reagents used.
Scientific Research Applications
2-(1-Ethoxynonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxynonyl)phenol involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by altering membrane fluidity and protein function. It is also known to interact with hormone receptors, leading to endocrine-disrupting effects.
Comparison with Similar Compounds
- Nonylphenol
- Octylphenol
- Dodecylphenol
Comparison: 2-(1-Ethoxynonyl)phenol is unique due to its specific ethoxynonyl substitution, which imparts distinct surfactant properties compared to other alkylphenols. Its structure allows for specific interactions with biological membranes and proteins, making it a valuable compound in various applications.
Properties
CAS No. |
31325-89-0 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1-ethoxynonyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-14-17(19-4-2)15-12-10-11-13-16(15)18/h10-13,17-18H,3-9,14H2,1-2H3 |
InChI Key |
QNLKWCKOLQAQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=CC=CC=C1O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



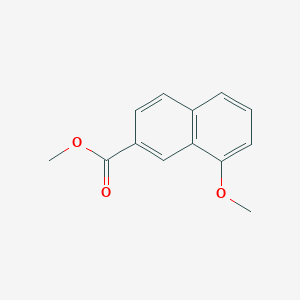
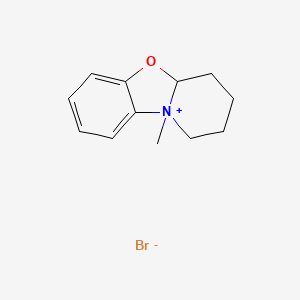
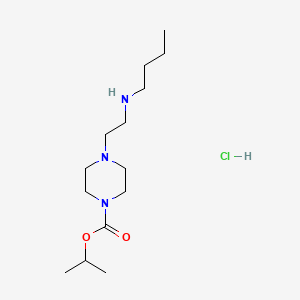
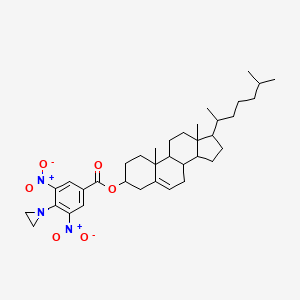
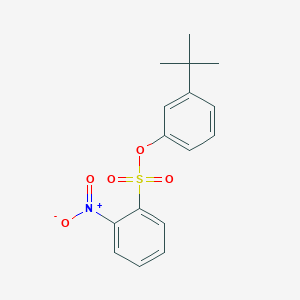
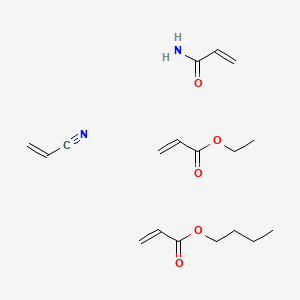
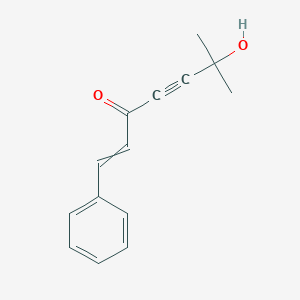
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
